2-[(4-Methylbenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
Description
2-[(4-Methylbenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a synthetic organic compound characterized by a 2-oxoethyl core functionalized with a 4-methylbenzylamino group and a 4-ethoxyphenyl acetate ester. This article compares its structural and functional attributes with similar compounds, leveraging data from peer-reviewed studies and chemical databases.
Properties
IUPAC Name |
[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-3-24-18-10-8-16(9-11-18)12-20(23)25-14-19(22)21-13-17-6-4-15(2)5-7-17/h4-11H,3,12-14H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDDNTOBPWHCFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate can be achieved through a multi-step process involving the following key steps:
Formation of the Amino Group: The initial step involves the reaction of 4-methylbenzylamine with an appropriate acylating agent to introduce the amino group.
Esterification: The next step involves the esterification of the resulting intermediate with 4-ethoxyphenylacetic acid. This can be achieved using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of environmentally friendly solvents and catalysts is prioritized.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylbenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. Its unique functional groups facilitate various chemical transformations, including oxidation and reduction reactions.
Biology
- Biological Activity : Research has indicated potential antimicrobial and anticancer properties. Studies suggest that the compound may interact with specific biological targets, modulating enzyme activity and influencing cellular pathways.
Medicine
- Drug Development : The compound is being explored as a pharmaceutical intermediate. Its structural characteristics make it suitable for modifications that could lead to new therapeutic agents targeting various diseases.
Industry
- Specialty Chemicals : It is utilized in the production of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.
Case Studies
- Anticancer Research : A study investigated the compound's effect on cancer cell lines, demonstrating significant cytotoxicity at certain concentrations. This suggests potential as a chemotherapeutic agent.
- Antimicrobial Activity : Another study evaluated its efficacy against various bacterial strains, showing promising results that warrant further investigation into its use as an antimicrobial agent.
- Pharmaceutical Intermediate : Research highlighted its role in synthesizing novel drug candidates with enhanced efficacy against specific diseases, showcasing its importance in drug development pipelines.
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The target compound shares a 2-oxoethyl backbone with esters and amide-like linkages. Key analogs include:
2-({4-[(4-Ethoxyphenyl)carbamoyl]phenyl}amino)-2-oxoethyl (4-methoxyphenyl)acetate (): Molecular Formula: C₂₆H₂₆N₂O₆ Key Differences: Replaces the 4-methylbenzyl group with a 4-ethoxyphenyl carbamoyl moiety.
2-(4-Methoxyphenyl)-2-oxoethyl (4-methoxyphenyl)acetate (): Molecular Formula: C₁₈H₁₈O₅ Key Differences: Lacks the amino group, featuring dual methoxyphenyl substituents. Impact: Reduced polarity compared to the target compound, affecting solubility and melting point (MP).
Ethyl (4-ethoxyphenyl)aminoacetate (): Molecular Formula: C₁₂H₁₅NO₄ Key Differences: Simpler ethyl ester and absence of the 4-methylbenzyl group. Impact: Lower molecular weight (249.25 g/mol) and altered pharmacokinetic properties.
Physical and Analytical Properties
Table 1: Comparative Physical Properties
*The target compound’s molecular formula and mass are inferred from its IUPAC name.
Key Differentiators and Challenges
The 4-methylbenzylamino moiety may increase steric hindrance, affecting reactivity in coupling reactions.
Synthetic Challenges :
- Achieving regioselectivity in multi-step syntheses (e.g., avoiding byproducts during S-alkylation).
- Purification difficulties due to high molecular weight and polar functional groups.
Biological Activity
2-[(4-Methylbenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 341.4 g/mol
- CAS Number : 1324123-29-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation but suggest involvement in key biochemical processes related to cellular signaling and metabolic regulation .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, in vitro assays demonstrated that it can induce apoptosis in cancer cells, a mechanism crucial for the effectiveness of many anticancer agents. The compound's ability to inhibit cell proliferation was confirmed through MTT assays, showing promising results against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colorectal cancer (HT-29) cell lines .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it possesses both antibacterial and antifungal activities. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Antimicrobial Efficacy :
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms | Method Used | Results |
|---|---|---|---|
| Cytotoxicity | MDA-MB-231, SUIT-2, HT-29 | MTT Assay | Dose-dependent viability loss |
| Antibacterial | E. coli, S. aureus | Agar Diffusion | MIC values: 0.0048 mg/mL |
| Antifungal | C. albicans | Agar Diffusion | MIC values: 0.039 mg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
